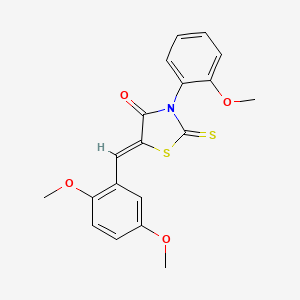

(5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

説明

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. This derivative features a 2,5-dimethoxy-substituted benzylidene moiety at the C5 position and a 2-methoxyphenyl group at the N3 position of the thiazolidinone core. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and pharmacological properties .

特性

分子式 |

C19H17NO4S2 |

|---|---|

分子量 |

387.5 g/mol |

IUPAC名 |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17NO4S2/c1-22-13-8-9-15(23-2)12(10-13)11-17-18(21)20(19(25)26-17)14-6-4-5-7-16(14)24-3/h4-11H,1-3H3/b17-11- |

InChIキー |

BMHSNUZXRJJCRZ-BOPFTXTBSA-N |

異性体SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC |

正規SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC |

製品の起源 |

United States |

生物活性

(5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinedione class. This compound has drawn interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolidine ring structure with substituents that may enhance its biological activity. The presence of methoxy groups on the benzylidene and phenyl rings is significant for its interaction with biological targets.

The biological activity of (5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.

- Receptor Interaction : It could bind to receptors that regulate glucose metabolism, potentially impacting insulin sensitivity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolidinedione derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro studies indicate that (5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may exhibit cytotoxic effects against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 (Hepatocellular carcinoma) | < 10 |

| Caco2 (Colorectal adenocarcinoma) | < 10 |

| MDA-MB 231 (Breast carcinoma) | > 10 |

These findings suggest a selective cytotoxicity profile that warrants further investigation into structure-activity relationships.

Anti-inflammatory Properties

Thiazolidinediones are known for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of various thiazolidinedione derivatives in inhibiting tumor cell proliferation across multiple cancer types. The results indicated that compounds similar to (5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrated significant activity against colorectal and breast cancer cell lines .

- Mechanistic Insights : Another investigation focused on the interaction of thiazolidinedione derivatives with DYRK1A kinase. The results suggested that specific structural features enhance binding affinity and inhibitory potency .

類似化合物との比較

Tables of Comparative Data

Table 1: Melting Points and Yields of Selected Analogs

Table 2: Electronic Effects of Key Substituents

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (5Z)-5-(2,5-dimethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a base-catalyzed condensation of 3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 2,5-dimethoxybenzaldehyde. Key steps include:

- Dissolving reactants in distilled water with K₂CO₃ as a base .

- Stirring for 24 hours at room temperature, followed by neutralization with 5% HCl to precipitate the product .

- Recrystallization in ethyl acetate to yield pure crystals .

- Optimization strategies :

- Adjust solvent polarity (e.g., DMF-acetic acid mixtures) to enhance reaction rates .

- Monitor reaction progress via TLC to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the Z-configuration at the benzylidene double bond .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯S hydrogen bonds) and planarities of heterocyclic rings (r.m.s. deviations < 0.015 Å) .

- Infrared (IR) spectroscopy : Identifies thioxo (C=S) stretching at ~1200 cm⁻¹ and carbonyl (C=O) vibrations at ~1700 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

- Key factors :

- Intramolecular hydrogen bonding (S(6) motifs) reduces hydrolysis susceptibility .

- Intermolecular C–H⋯π interactions enhance crystalline stability .

- Recommendations : Store in inert atmospheres at 4°C to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case example : Antimicrobial efficacy varies across studies due to differences in:

- Assay protocols (e.g., broth microdilution vs. disk diffusion) .

- Substituent effects (e.g., iodine vs. methoxy groups altering membrane permeability) .

- Resolution : Standardize testing using reference strains (e.g., S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Molecular docking : Simulate binding to hemoglobin subunits (PDB ID: 1HHO) to assess heme-displacement potential .

- QSAR studies : Correlate methoxy group orientation (dihedral angles ~79°) with antioxidant activity .

- Tools : Use AutoDock Vina for docking and Gaussian09 for DFT-based electronic property calculations .

Q. What structural analogs exhibit enhanced bioactivity, and how do substitutions influence efficacy?

- Comparative analysis :

| Compound | Substituents | Bioactivity Enhancement | Reference |

|---|---|---|---|

| (5E)-5-(4-Hydroxy-3-methoxybenzylidene) | Hydroxy + methoxy | Improved antioxidant capacity (IC₅₀: 12 µM) | |

| (Z)-5-Benzylidene-3-(3,5-dichlorophenyl) | Dichlorophenyl | 3-fold higher antimicrobial activity | |

| (5Z)-5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | Simplified backbone | Reduced cytotoxicity (CC₅₀: >100 µM) |

- Key insight : Dimethoxy groups at positions 2 and 5 enhance π-π stacking with DNA gyrase, while thioxo groups improve redox activity .

Q. How can reaction scalability be maintained without compromising purity?

- Scale-up challenges :

- Exothermic reactions require controlled addition of aldehydes to prevent polymerization .

- Column chromatography (silica gel, hexane/EtOAc) resolves E/Z isomer mixtures .

- Quality control : Use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity >95% .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC Deposition Numbers) with the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。